An In-depth Technical Guide to 4-[(1,3-Dioxolan-4-yl)methyl]morpholine: Synthesis and Properties of a Related Analogue, N-Methylmorpholine
An In-depth Technical Guide to 4-[(1,3-Dioxolan-4-yl)methyl]morpholine: Synthesis and Properties of a Related Analogue, N-Methylmorpholine
To the intended audience of researchers, scientists, and drug development professionals: Initial investigations reveal that 4-[(1,3-Dioxolan-4-yl)methyl]morpholine is not a commercially available or extensively documented compound in scientific literature. This guide, therefore, addresses this topic in two parts. The first section presents a scientifically grounded, hypothetical synthesis protocol for the target molecule, based on established chemical principles. The second, more extensive part provides an in-depth technical guide on a closely related and industrially significant analogue, N-Methylmorpholine (NMM) . This analogue serves as a valuable proxy for understanding the potential characteristics and applications of the target molecule.
Part 1: Hypothetical Synthesis of 4-[(1,3-Dioxolan-4-yl)methyl]morpholine
The synthesis of the target compound can be logically approached through the nucleophilic substitution reaction between morpholine and a suitable electrophile, such as 4-(chloromethyl)-1,3-dioxolane. This is a standard N-alkylation reaction of a secondary amine.[1][2][3]
Proposed Reaction Scheme
The reaction involves the displacement of the chloride ion from 4-(chloromethyl)-1,3-dioxolane by the secondary amine of morpholine, typically in the presence of a base to neutralize the formed hydrochloric acid.
Experimental Protocol: N-Alkylation of Morpholine
This protocol is a predictive methodology and would require optimization in a laboratory setting.
Materials:
-
Morpholine
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Acetonitrile (CH₃CN) or another polar aprotic solvent
-
Sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1.0 equivalent) and 4-(chloromethyl)-1,3-dioxolane (1.0-1.2 equivalents) in anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction Conditions: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain the reaction for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium chloride.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with brine to remove any remaining inorganic salts and water-soluble impurities. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 4-[(1,3-Dioxolan-4-yl)methyl]morpholine can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Visualization of the Synthetic Workflow
Caption: Hypothetical workflow for the synthesis of 4-[(1,3-Dioxolan-4-yl)methyl]morpholine.
Part 2: An In-depth Technical Guide on N-Methylmorpholine (4-Methylmorpholine)
N-Methylmorpholine (NMM), CAS number 109-02-4, is a versatile cyclic tertiary amine widely utilized across various industrial and research sectors.[6] Its combination of amine and ether functionalities within a heterocyclic structure imparts unique properties that make it an essential building block and catalyst.[7][8]
Chemical Structure and Properties
NMM is a colorless to pale yellow liquid with a characteristic ammonia-like odor.[9][10][11] It is fully miscible with water and most common organic solvents.[12]
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁NO | [6][12] |
| Molecular Weight | 101.15 g/mol | [9][12] |
| CAS Number | 109-02-4 | [6][8][12] |
| Appearance | Colorless to light yellow liquid | [11][12] |
| Density | 0.92 g/mL at 25°C | [8][10][12] |
| Melting Point | -66 °C | [8][10][12] |
| Boiling Point | 115-116 °C | [8][10][12] |
| Flash Point | 20 °C (closed cup) | [12] |
| Refractive Index (n20/D) | 1.435 | [8][10] |
| pKa (of conjugate acid) | 7.38 | [8] |
| Solubility | Miscible with water, alcohols, ethers | [12] |
Synthesis and Manufacturing
Industrially, N-methylmorpholine can be produced through several routes, including the reaction of methylamine with diethylene glycol or the hydrogenolysis of N-formylmorpholine.[13] A common laboratory synthesis involves the methylation of morpholine.
This protocol describes a classic method for the N-methylation of a secondary amine using formaldehyde and formic acid.
Materials:
-
Morpholine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-90%)
-
Sodium hydroxide (NaOH)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)
-
Standard distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, slowly add formaldehyde to morpholine while stirring.
-
Addition of Formic Acid: To the stirred mixture, add formic acid dropwise. The reaction is exothermic and will likely begin to reflux automatically, releasing carbon dioxide gas.[14]
-
Heating: After the initial effervescence subsides, heat the reaction mixture to reflux for 4-5 hours to ensure the reaction goes to completion.[14]
-
Basification and Distillation: Cool the reaction mixture and make it strongly alkaline by adding a concentrated solution of sodium hydroxide. Proceed with a simple distillation, collecting all fractions that boil below 99°C.[14]
-
Salting Out: Saturate the collected distillate with solid sodium hydroxide or potassium carbonate to separate the N-methylmorpholine as an oily upper layer.
-
Separation and Drying: Separate the organic layer and dry it over anhydrous potassium carbonate or sodium sulfate.
-
Final Purification: Purify the dried product by fractional distillation, collecting the fraction boiling at 115-116°C to yield pure N-methylmorpholine.[14]
Caption: Laboratory synthesis workflow for N-Methylmorpholine via the Eschweiler-Clarke reaction.
Applications in Research and Industry
N-Methylmorpholine's utility stems from its properties as a mild, non-nucleophilic base and a catalyst in various chemical transformations.
-
Polyurethane Catalyst: One of the largest applications of NMM is as a blowing catalyst in the manufacturing of polyurethane foams.[6][15] It effectively catalyzes both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions, allowing for precise control over the foam's rise profile, cure time, and final cell structure.[12][15] This control is critical for producing flexible and rigid foams for furniture, automotive parts, and insulation.[6]
-
Pharmaceutical and Fine Chemical Synthesis: In the pharmaceutical industry, NMM is a preferred organic base for peptide coupling reactions, where it minimizes racemization.[16] It is also used as a solvent and intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[11][15] Its role as a versatile reagent in fine chemical synthesis is well-established.[12]
-
Other Applications: NMM also serves as an excellent solvent, an emulsifier, a corrosion inhibitor, and a precursor for the synthesis of N-methylmorpholine N-oxide (NMMO), an important oxidant and a solvent for cellulose in the Lyocell process.[6][7][17][18]
Caption: NMM's dual catalytic role in polyurethane foam formation.
Spectroscopic and Analytical Data
The structure of N-Methylmorpholine is well-characterized by standard spectroscopic methods. Data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are readily available in public databases such as the NIST WebBook and commercial supplier catalogs.[19][20][21]
Safety and Handling
N-Methylmorpholine is classified as a flammable, corrosive, and acutely toxic substance.[6] It is crucial to handle it with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[22][23]
| Hazard Category | GHS Classification | Precautionary Measures |
| Flammability | Flammable Liquid, Category 2 (H225) | Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment.[22][23] |
| Toxicity | Acute Toxicity, Oral, Category 4 (H302) | Harmful if swallowed. Do not eat, drink, or smoke when using this product.[24] |
| Corrosivity | Skin Corrosion, Category 1B (H314) | Causes severe skin burns and eye damage. Wear protective gloves, clothing, and eye/face protection.[22] |
| Inhalation Hazard | Acute Toxicity, Inhalation | Harmful if inhaled. Use only outdoors or in a well-ventilated area. |
Storage and Handling:
-
Store in a cool, dry, well-ventilated area away from incompatible substances and ignition sources.[22][23]
-
Keep containers tightly closed and sealed under nitrogen to prevent moisture absorption and peroxide formation.[12]
-
Ground and bond containers when transferring material to prevent static discharge.[22][23]
-
Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22][23] In case of exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[23]
References
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PubChem. (n.d.). 4-Methylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]
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TUODA INDUSTRY LIMITED. (2025). 4-methylmorpholine. Retrieved from [Link]
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N-Methylmorpholine. (n.d.). Selfchem. Retrieved from [Link]
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Wikipedia. (n.d.). N-Methylmorpholine. Retrieved from [Link]
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Cole-Parmer. (2006). Material Safety Data Sheet - N-Methylmorpholine. Retrieved from [Link]
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Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]
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Ataman Kimya. (2021). 4-Methylmorpholine 4-oxide. Retrieved from [Link]
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NIST. (n.d.). Morpholine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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CyberLeninka. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. Retrieved from [Link]
- Google Patents. (n.d.). RU2218339C2 - Method for preparing 4-chloromethyl-1,3-di- oxalane.
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ResearchGate. (n.d.). Synthesis of ECHC (4-(chloromethyl)-1,3-dioxalan-2-one) from ECH.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
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Taylor & Francis. (n.d.). Morpholine – Knowledge and References. Retrieved from [Link]
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